Bienvenue dans la boutique en ligne BenchChem!

3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal Chemistry Drug Design Physicochemical Property Prediction

For SAR-driven lead optimization, this 1,2,4-triazol-5-one scaffold uniquely combines elevated XLogP3 (1.0) with an allyl functionalization handle. Unlike the N4-methyl analog, its 3 rotatable bonds enhance conformational sampling for fragment screening, while the +26 g/mol MW shift allows precise PK tuning. Confirm CAS 2201738-60-3 to avoid inactive surrogates.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 2201738-60-3
Cat. No. B2967359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2201738-60-3
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESC=CCN1C(=NNC1=O)C2CCC2
InChIInChI=1S/C9H13N3O/c1-2-6-12-8(7-4-3-5-7)10-11-9(12)13/h2,7H,1,3-6H2,(H,11,13)
InChIKeyZYFMAPHVROPPDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2201738-60-3): Procurement-Relevant Physicochemical Profile


3-Cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2201738-60-3) is a 1,2,4-triazol-5-one heterocycle with molecular formula C9H13N3O and a molecular weight of 179.22 g/mol [1]. It belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, characterized by a partially saturated triazole ring bearing a cyclobutyl substituent at position 3 and an allyl (prop-2-en-1-yl) group at position 4 [1]. This scaffold is explored in medicinal chemistry for its potential to modulate kinase and enzyme targets, though specific biological activity data for this exact compound remain limited in the public domain [1].

Why Generic Substitution of 3-Cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Carries Scientific Risk


Within the 4,5-dihydro-1H-1,2,4-triazol-5-one class, the specific substitution pattern directly governs lipophilicity, hydrogen-bonding capacity, and conformational flexibility, which in turn influence target binding, metabolic stability, and solubility. A simple methyl-for-allyl substitution at the N4 position reduces the computed XLogP3 by 0.6 units (from 1.0 to 0.4) and lowers the molecular weight by 26 g/mol [1][2]. These quantitative differences, documented in standardized PubChem computed property datasets, demonstrate that compounds within this series are not interchangeable surrogates for one another [1][2]. Researchers selecting a starting material, reference standard, or building block must confirm the exact CAS number, as even apparently minor structural variations alter critical physicochemical parameters.

Head-to-Head Quantitative Evidence for 3-Cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one


Lipophilicity Advantage: XLogP3 Comparison Between Allyl and Methyl N4-Substituted Analogs

The allyl substituent at N4 (target compound) confers higher predicted lipophilicity compared to the methyl analog. The XLogP3 value for 3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is 1.0 [1], whereas the N4-methyl analog 3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1380680-43-2) has a computed XLogP3 of 0.4 [2]. This 0.6 log unit increase corresponds to an approximately four-fold higher theoretical partition coefficient, which may influence membrane permeability and off-rate kinetics.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Rotatable Bond Count as a Proxy for Conformational Flexibility

The target compound possesses 3 rotatable bonds [1], compared to only 1 rotatable bond for the N4-methyl analog [2]. The additional rotatable bonds arise from the allyl chain, introducing greater conformational freedom that can be exploited for induced-fit binding or, conversely, lead to entropic penalties upon target engagement.

Conformational Analysis Ligand Efficiency Scaffold Optimization

Molecular Weight Differentiation for Pharmacokinetic Performance

The target compound has a molecular weight of 179.22 g/mol [1], which is 26.04 g/mol higher than the methyl analog (153.18 g/mol) [2]. This increment places the compound further from the ideal small-molecule sweet spot (MW < 300 Da for CNS drugs) but remains well within the Rule of Five (MW ≤ 500 Da). The additional mass may contribute to target selectivity by filling larger binding pockets.

Drug-likeness Rule of Five Lead Optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

The TPSA of the target compound is 44.7 Ų [1], identical to the methyl analog [2] because the allyl group does not introduce additional heteroatoms capable of strong hydrogen bonding. Both compounds have 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) [1][2]. This parity confirms that the lipophilicity difference arises solely from the hydrocarbon chain extension rather than from altered polarity.

Polar Surface Area Membrane Permeability Blood-Brain Barrier

Optimal Research and Industrial Application Scenarios for 3-Cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one


Medicinal Chemistry Lead Optimization Campaigns Targeting Lipophilic Binding Pockets

When a structure-activity relationship (SAR) study identifies a preference for increased hydrophobicity in a target enzyme's binding site, this compound's elevated XLogP3 (1.0 vs. 0.4 for the methyl analog) makes it a rational choice for the next iteration of compound design [1]. Its TPSA identical to the methyl analog ensures that polar interactions remain conserved while hydrophobicity is modulated [1].

Conformational Probing and Fragment-Based Drug Discovery (FBDD)

The presence of three rotatable bonds, two more than the N4-methyl analog, provides a conformational sampling advantage for fragment screening libraries [1]. The allyl chain can adopt multiple low-energy orientations, allowing the scaffold to interrogate diverse subsites within a protein active site.

Pharmacokinetic (PK) Property Tuning in Preclinical Development

The systematic difference in molecular weight (+26.04 g/mol over the methyl analog) and its concomitant impact on volume of distribution and clearance pathways render this derivative a precise tool for tuning PK parameters within a series [1]. Researchers can use this compound to test whether bulkier, more lipophilic substituents improve half-life without incurring toxicity.

Chemical Biology Probe Development for Target Engagement Studies

The allyl group offers a latent handle for further functionalization (e.g., via thiol-ene click chemistry) that is absent in the saturated methyl analog. This allows the compound to serve as a precursor for bioconjugation, enabling target engagement, pull-down, or imaging probe construction, provided the core scaffold retains sufficient biological activity [1].

Quote Request

Request a Quote for 3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.